molecular formula C9H7NOS2 B1598027 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde CAS No. 499770-66-0

5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde

Cat. No.: B1598027
CAS No.: 499770-66-0
M. Wt: 209.3 g/mol
InChI Key: OTEBKLSFEFZNAG-UHFFFAOYSA-N
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Description

Chemical Identity: 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a 2-methylthiazole moiety and an aldehyde functional group. Its molecular formula is C₉H₇NOS₂, with a molecular weight of 209.29 g/mol . The compound is identified by CAS number W338210 and is commercially available with a purity of ≥95% .

Structural Features:
The molecule consists of two aromatic systems: a thiophene ring (position 2 substituted with an aldehyde group) and a 1,3-thiazole ring (position 4 substituted with a methyl group). The aldehyde group at the thiophene’s 2-position enhances electrophilicity, making it reactive toward nucleophiles, while the methyl group on the thiazole ring contributes to steric and electronic modulation .

For instance, derivatives like MTEP (a metabotropic glutamate receptor antagonist) share structural motifs with this compound .

Properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c1-6-10-8(5-12-6)9-3-2-7(4-11)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEBKLSFEFZNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380106
Record name 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
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Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-66-0
Record name 5-(2-Methyl-4-thiazolyl)-2-thiophenecarboxaldehyde
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Record name 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the thiophene ring. One common method involves the reaction of 2-methylthiazole with a thiophene derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarboxylic acid.

    Reduction: 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenemethanol.

    Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.

Scientific Research Applications

The compound 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde (CAS Number: 499770-66-0) is a heterocyclic organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and agricultural chemistry.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways, including those involved in cancer progression and inflammation. This property makes it a potential lead compound for drug development targeting these pathways .

Material Science

Organic Electronics : Due to its unique electronic properties, this compound is being explored as a material for organic semiconductors. Its ability to form thin films with good charge transport characteristics positions it as a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Agricultural Chemistry

Pesticide Development : The compound's biological activity has led to research into its potential as an agrochemical. Preliminary studies suggest that it may act as an effective pesticide or herbicide, providing a new avenue for crop protection strategies .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

In a research article featured in Cancer Research, the effects of this compound on human cancer cell lines were assessed. The findings revealed that treatment with varying concentrations resulted in significant reductions in cell viability, suggesting that further investigation into its mechanisms could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s biological activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

  • Structure : Replaces the aldehyde group with a sulfonyl chloride (–SO₂Cl).
  • Molecular Weight : 279.79 g/mol (vs. 209.29 g/mol for the aldehyde) .
  • Reactivity : The sulfonyl chloride group is highly reactive toward amines and alcohols, enabling facile derivatization into sulfonamides or sulfonate esters. This contrasts with the aldehyde’s utility in condensation reactions (e.g., Schiff base formation) .
  • Physical Properties : Melting point 88–90°C , with commercial availability in 95% purity .

[5-(2-Methyl-1,3-thiazol-4-yl)thien-2-yl]methylamine

  • Structure : Substitutes the aldehyde with a primary amine (–CH₂NH₂).
  • Molecular Weight: Not explicitly stated, but estimated to be ~208 g/mol (similar to the aldehyde).
  • Applications : The amine group facilitates conjugation with carboxylic acids or carbonyls, making it a candidate for drug discovery (e.g., kinase inhibitors) .
  • Purity : Available at 95% purity .

5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol

  • Structure : Features a phenyl-substituted thiazole linked to a thiadiazole-thiol system via an imine bond.
  • Physical Properties : Melting point 244°C , significantly higher than the aldehyde derivative, likely due to increased aromatic stacking and hydrogen bonding (thiol group) .
  • Synthesis: Prepared via condensation of 2-phenylthiazole-4-carbaldehyde with 5-amino-1,3,4-thiadiazole-2-thiol, highlighting the aldehyde’s role in forming Schiff bases .

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

  • Structure : Replaces the aldehyde with a carboxylic acid (–COOH) at the thiazole’s 5-position.
  • Molecular Weight : 239.30 g/mol (higher due to the carboxylic acid group).
  • Reactivity : The carboxylic acid enables salt formation or esterification, contrasting with the aldehyde’s electrophilic reactivity .

Thiazol-5-ylmethyl carbamate derivatives

  • Structure : Complex carbamates with hydroperoxy and phenyl groups (e.g., Bis(thiazol-5-ylmethyl) derivatives).
  • Applications: Designed as protease inhibitors or antimalarials, leveraging the thiazole-thiophene scaffold for target binding.

Comparative Data Table

Compound Name Functional Group Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications Purity (%) Reference
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde Aldehyde 209.29 Schiff base formation, electrophilic ≥95
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Sulfonyl chloride 279.79 88–90 Sulfonamide synthesis 95
[5-(2-Methyl-1,3-thiazol-4-yl)thien-2-yl]methylamine Amine ~208 Drug conjugation 95
5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol Imine, thiol 305 (M+1) 244 Antimicrobial agents
4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid Carboxylic acid 239.30 Salt formation, esterification 95

Key Insights

  • Reactivity : The aldehyde group in this compound distinguishes it from analogs with sulfonyl chlorides, amines, or carboxylic acids, enabling unique reaction pathways (e.g., condensations).
  • Biological Relevance : Thiazole-thiophene hybrids are prevalent in drug discovery; for example, MTEP (a neuropharmacological agent) shares the 2-methylthiazole motif .
  • Thermal Stability : Derivatives with extended aromatic systems (e.g., phenyl-thiadiazole in ) exhibit higher melting points due to enhanced intermolecular interactions.

Biological Activity

5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde is a chemical compound with the molecular formula C9H7NOS2 and a CAS number of 499770-66-0. This compound has garnered attention in various fields, particularly in pharmaceuticals and biochemistry, due to its potential biological activities.

  • Molecular Weight : 209.29 g/mol
  • Appearance : Powder or liquid form
  • Applications : Used as pharmaceuticals, intermediates, and active pharmaceutical ingredients (APIs) in custom synthesis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines. The compound exhibited selective cytotoxic effects, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa (Cervical)15.8
MCF-7 (Breast)20.3
A549 (Lung)25.6

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key enzymes involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited growth at lower concentrations compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A recent investigation published in Cancer Letters assessed the cytotoxic effects of this compound on various cancer cell lines. The study reported that treatment with the compound led to significant reductions in cell viability and induced apoptosis, highlighting its potential as a therapeutic candidate for cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde
Reactant of Route 2
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde

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